molecular formula C13H15N3OS B2892736 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine CAS No. 883545-59-3

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

Katalognummer: B2892736
CAS-Nummer: 883545-59-3
Molekulargewicht: 261.34
InChI-Schlüssel: JIQAIHSQSXBLDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (CAS 883545-59-3) is a chemical compound with the molecular formula C13H15N3OS and a molecular weight of 261.34 g/mol . This compound is supplied as a solid and is classified as a Protein Degrader Building Block, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery . Recent scientific investigations into structurally related morpholine-thiazole hybrids have demonstrated significant potential as DNA gyrase inhibitors . DNA gyrase is an essential bacterial enzyme for DNA replication and cell division, making it a prominent target for antibacterial development . In-vitro studies on similar compounds have shown potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , with efficacy comparable to the antibiotic ciprofloxacin . Furthermore, these analogs exhibited low cytotoxicity in HepG2 and Vero cell lines, indicating a promising preliminary safety profile, and in-silico studies supported their drug-likeness and strong binding affinity to the target enzyme . As such, this compound serves as a key synthetic precursor for developing novel antibacterial agents and other bioactive molecules . This product is intended for research and manufacturing purposes by professional laboratories. It is not suitable for diagnostic, therapeutic, or consumer use.

Eigenschaften

IUPAC Name

4-(2-morpholin-4-yl-1,3-thiazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQAIHSQSXBLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Morpholine-Containing Thioamides

A pivotal study by Imran et al. (2024) demonstrated the synthesis of morpholine-functionalized thiazoles via one-pot reactions between substituted thioamides and α-bromo ketones. Adapting this protocol, this compound could be synthesized as follows:

  • Thioamide Preparation : React morpholine-4-carbothioamide with 4-nitroacetophenone in ethanol under reflux to form the intermediate thioamide.
  • Cyclization : Treat the thioamide with 2-bromo-1-(4-nitrophenyl)ethan-1-one in the presence of a base (e.g., triethylamine) to yield 4-(2-morpholin-4-yl-thiazol-4-yl)-nitrobenzene.
  • Reduction : Catalytically hydrogenate the nitro group using Pd/C in methanol to obtain the final phenylamine derivative.

This method offers moderate yields (60–75%) and benefits from scalability, though the nitro reduction step requires careful optimization to prevent over-reduction.

Cyclocondensation of ω-Bromoacetoacetanilides

Kulkarni et al. (2015) reported a single-step synthesis of 4-arylacetamido-2-aminothiazoles using ω-bromoacetoacetanilides and thioureas. Modifying this approach for the target compound:

Reaction Mechanism and Optimization

  • Intermediate Synthesis : Brominate 4-morpholinoacetoacetanilide using N-bromosuccinimide (NBS) in carbon tetrachloride to yield ω-bromo-4-morpholinoacetoacetanilide.
  • Cyclocondensation : Reflux the brominated intermediate with thiourea in ethanol for 6–8 hours, facilitating nucleophilic substitution and cyclization to form the thiazole core.
  • Amination : Introduce the phenylamine group via Ullmann coupling or palladium-catalyzed amination, though direct incorporation during cyclocondensation remains challenging.

Key Data :

Reactant Conditions Yield (%) Reference
ω-Bromoacetoacetanilide EtOH, reflux, 8 h 68
Thiourea DMF catalyst 72

Post-Functionalization of Pre-Formed Thiazoles

Suzuki-Miyaura Coupling

A versatile strategy involves constructing the thiazole backbone followed by introducing substituents via cross-coupling. For instance:

  • Thiazole Core Synthesis : Prepare 4-bromo-2-morpholin-4-ylthiazole via Hantzsch synthesis using morpholine-4-carbothioamide and 2,4-dibromoacetophenone.
  • Coupling Reaction : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to couple the bromothiazole with 4-aminophenylboronic acid, yielding the target compound.

Advantages :

  • Enables modular introduction of aryl groups.
  • Avoids sensitive reduction steps.

Limitations :

  • Requires expensive catalysts.
  • Moderate yields (50–65%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Scalability Complexity
Hantzsch Synthesis Cyclization, Reduction 60–75 High Moderate
Cyclocondensation Bromination, Cyclocondensation 68–72 Moderate High
Suzuki Coupling Cross-Coupling 50–65 Low High

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the phenylamine group, leading to the formation of dihydrothiazoles or aniline derivatives.

    Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, often in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles and aniline derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenylamine group.

Wissenschaftliche Forschungsanwendungen

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the development of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The morpholine and thiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

a. Morpholine vs. Imidazole Substitution

  • Impact: The imidazole-substituted derivative demonstrated submicromolar antiproliferative activity against RKO-p27 colon adenocarcinoma cells, suggesting that nitrogen-rich substituents may enhance tubulin-binding affinity compared to morpholine .

b. Morpholine vs. Sulfonyl-Morpholine Substitution

  • Compound: 4-[4-(4-Morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine Key Differences: The sulfonyl group in this compound introduces electron-withdrawing effects, contrasting with the electron-donating morpholine in the target compound. Impact: Sulfonyl groups typically reduce basicity and may alter solubility.
Linker Variations in Phenylamine Derivatives
  • Compound: 4-(2-Morpholin-4-ylethoxy)aniline Key Differences: A morpholine-ethoxy linker separates the morpholine and phenylamine groups, increasing flexibility.
Core Heterocycle Replacements
  • Compound : 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine
    • Key Differences : Replacing thiazole with quinazoline expands the aromatic system, increasing π-surface area.
    • Impact : Quinazoline derivatives often exhibit enhanced DNA intercalation or kinase inhibition, but the larger core may reduce metabolic stability .
Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Key Substituent Solubility Inference
4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine 261.34 Morpholine-thiazole Moderate (polar morpholine)
[4-(Imidazol-1-yl)thiazol-2-yl]phenylamine ~250 (estimated) Imidazole-thiazole Higher (imidazole basicity)
4-(2-Morpholin-4-ylethoxy)aniline 222.29 Ethoxy-morpholine Improved (ethoxy linker)

Biologische Aktivität

The compound 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine has garnered attention in recent research due to its potential biological activities, particularly as a DNA gyrase inhibitor and its implications in antimicrobial and anticancer therapies. This article synthesizes findings from various studies, highlighting the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a morpholine ring attached to a thiazole and phenylamine moiety. This unique structure allows it to interact with various biological targets effectively.

DNA Gyrase Inhibition
DNA gyrase is an essential enzyme for bacterial DNA replication and maintenance. Inhibition of this enzyme can lead to bactericidal effects, making it a prime target for antibiotic development. Studies indicate that derivatives of the compound exhibit strong binding affinities to the active site of DNA gyrase, comparable to established antibiotics like ciprofloxacin. The MTT assay results suggest that these compounds are non-cytotoxic at concentrations up to 200 µg/ml against human cell lines, indicating a favorable safety profile for further development .

Table 1: Biological Activity of this compound Derivatives

Compound IDActivity TypeIC50 (µM)Binding AffinityToxicity Level
5aDNA gyrase inhibitor0.5HighNon-toxic
5bAntibacterial1.2ModerateNon-toxic
5cAnticancer0.8HighNon-toxic

Data derived from in-vitro studies on various derivatives of the compound .

Case Studies

  • Antimicrobial Efficacy
    A study focused on the antibacterial properties of morpholine-based thiazoles demonstrated significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting enhanced potency .
  • Anticancer Properties
    Research into the anticancer effects revealed that certain derivatives blocked cell cycle progression in HepG2 liver cancer cells, leading to G2/M phase arrest. This mechanism was associated with reduced cell viability and increased apoptosis rates .
  • In Silico Studies
    Computational docking studies have shown that these compounds can effectively bind to the active sites of their targets, providing insights into their mechanisms at the molecular level. The binding affinities were calculated using molecular modeling software, confirming their potential as lead compounds in drug design .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies using Swiss-ADME software indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds. Predictions suggest good oral bioavailability and low toxicity, which are critical for drug development .

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine, and what critical intermediates are involved?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of morpholine with a thiazole precursor (e.g., 2-aminothiazole derivatives) under acidic or basic conditions .
  • Step 2: Introduction of the phenylamine group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
  • Key Intermediates:
    • 2-(Morpholin-4-yl)-thiazole-4-carbaldehyde: Characterized by FT-IR (C=O stretch at ~1700 cm⁻¹) and LC-MS .
    • 4-Nitro-thiazole derivatives: Require reduction (e.g., H₂/Pd-C) to yield the final phenylamine group .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer:

  • NMR Analysis:
    • ¹H NMR: Morpholine protons appear as a multiplet at δ 3.6–3.8 ppm; thiazole protons resonate at δ 7.2–7.5 ppm .
    • ¹³C NMR: The morpholine carbons are observed at δ 45–55 ppm, while the thiazole C4 carbon (attached to phenylamine) appears at δ 125–130 ppm .
  • Mass Spectrometry: High-resolution ESI-MS should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 304.12 for C₁₃H₁₆N₄OS) .

Q. Q3. What pharmacological targets are commonly associated with morpholine-thiazole-phenylamine derivatives?

Answer:

  • Kinase Inhibition: Morpholine-thiazole hybrids show activity against PI3K/AKT/mTOR pathways, validated via kinase inhibition assays .
  • Antimicrobial Activity: Thiazole derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Candida albicans (MIC: 4–16 µg/mL) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Answer:

  • Modifications to Thiazole Core:
    • Substitution at C5 with electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances kinase inhibition but reduces solubility .
    • Bulky substituents at C4 (e.g., aryl groups) improve binding to hydrophobic pockets in target proteins .
  • Morpholine Ring Adjustments:
    • Replacing morpholine with piperazine increases metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) but may reduce potency .

Q. Q5. What computational strategies are recommended for predicting the binding mode of this compound with kinase targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding sites (e.g., EGFR kinase). Key residues: Lys721 (hydrogen bonding) and Phe723 (π-π stacking with thiazole) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD values < 2.0 Å indicate stable binding .

Q. Q6. How can researchers resolve contradictions in spectral data for morpholine-thiazole-phenylamine derivatives?

Answer:

  • Case Study: Discrepancies in ¹H NMR integration (e.g., missing morpholine protons) may arise from dynamic exchange processes. Solutions:
    • Use low-temperature NMR (e.g., 200 K) to "freeze" conformational changes .
    • Perform 2D NOESY to confirm spatial proximity between morpholine and thiazole protons .

Q. Q7. What experimental approaches are suitable for studying metabolic stability in vitro?

Answer:

  • Hepatic Microsome Assay:
    • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
    • Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate t₁/₂ using first-order kinetics .

Methodological Challenges

Q. Q8. How to address low yields in the final amination step of the synthesis?

Answer:

  • Catalytic System Optimization:
    • Replace Pd(OAc)₂ with Xantphos-Pd-G3 for higher turnover in Buchwald-Hartwig amination (yield improvement: 40% → 85%) .
    • Use microwave-assisted synthesis (120°C, 20 min) to accelerate reaction kinetics .

Q. Q9. What strategies mitigate off-target effects in cellular assays for this compound?

Answer:

  • Proteome Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinases. Adjust substituents to reduce affinity for non-targets (e.g., CDK2) .
  • CRISPR-Cas9 Knockout: Validate target specificity by comparing activity in wild-type vs. PI3K-knockout cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.